molecular formula C15H15BrO B2360685 (2S)-1-(4'-Bromobiphenyl-4-yl)propan-2-ol CAS No. 1296274-43-5

(2S)-1-(4'-Bromobiphenyl-4-yl)propan-2-ol

Cat. No. B2360685
CAS RN: 1296274-43-5
M. Wt: 291.188
InChI Key: UYNNKEBHVIJDLM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(4'-Bromobiphenyl-4-yl)propan-2-ol, also known as 4'-Bromo-α-methylphenylpropanol, is a chiral organic compound with the molecular formula C15H15BrO. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Biological Properties

  • A study by Papoyan et al. (2011) explored the synthesis of related compounds through aminomethylation and reduction processes. The resulting compounds demonstrated significant anticonvulsive activities, highlighting their potential use in neurological research and therapy applications (Papoyan et al., 2011).

Antifungal Applications

  • Research by Lima-Neto et al. (2012) focused on synthesizing derivatives using copper-catalyzed azide alkyne cycloaddition. These compounds, including similar halogen-substituted triazoles, showed promising antifungal activity against Candida strains. This suggests potential pharmaceutical applications in combating fungal infections (Lima-Neto et al., 2012).

Chemical Structural Analysis

  • A study by Salian et al. (2018) involved synthesizing chalcone derivatives and analyzing them using techniques like FT-IR and single-crystal X-ray diffraction. This kind of research is crucial for understanding the molecular structure and potential reactivity of related compounds (Salian et al., 2018).

Photophysical Properties for Biomarkers

  • Pelizaro et al. (2019) investigated compounds synthesized from cardanol and glycerol for their photophysical properties, which enable their use in developing fluorescent biomarkers. This research indicates applications in biodiesel quality control and environmental monitoring (Pelizaro et al., 2019).

properties

IUPAC Name

(2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9,11,17H,10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNNKEBHVIJDLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(4'-Bromobiphenyl-4-yl)propan-2-ol

Synthesis routes and methods

Procedure details

(4′-Bromobiphenyl-4-yl)acetone (7.6 g, 26 mmol) was dissolved in ethanol (250 mL), and sodium borohydride (1.2 g, 32 mmol) was added at 0° C., followed by stirring at the same temperature for 30 minutes. After the reaction solution was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, and the organic layer was washed with water. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.45 (hexane/ethyl acetate=4/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (7.6 g, 26 mmol) as a white solid (yield 99%).
Name
(4′-Bromobiphenyl-4-yl)acetone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
99%

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